Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester

Description

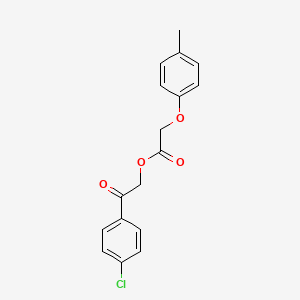

This compound is an ester derivative featuring two key structural motifs:

- A 4-methylphenoxy group attached to the acetic acid backbone.

- A 2-(4-chlorophenyl)-2-oxoethyl ester group, which includes a ketone (oxo) and a 4-chlorophenyl substituent.

Below, we systematically compare it with similar compounds.

Properties

CAS No. |

585523-01-9 |

|---|---|

Molecular Formula |

C17H15ClO4 |

Molecular Weight |

318.7 g/mol |

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 2-(4-methylphenoxy)acetate |

InChI |

InChI=1S/C17H15ClO4/c1-12-2-8-15(9-3-12)21-11-17(20)22-10-16(19)13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3 |

InChI Key |

TXMBRJCJJHVJFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Method A: Esterification Reaction

Reagents : Combine acetic acid (1 equivalent), 4-methylphenol (1 equivalent), and 4-chlorobenzoyl chloride (1 equivalent).

-

- Heat the mixture under reflux in an organic solvent such as dichloromethane.

- Maintain the reaction for several hours until completion is indicated by TLC analysis.

Purification : The product can be purified by column chromatography to obtain pure acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester.

Method B: Transesterification

Reagents : Use acetic anhydride as the acylating agent along with the corresponding phenolic alcohol.

-

- Mix the reagents in a round-bottom flask.

- Add an acidic catalyst such as sulfuric acid.

- Heat the mixture at a controlled temperature to facilitate the transesterification process.

Yield Optimization : Monitor the reaction progress using NMR spectroscopy until the desired conversion is achieved.

Method C: Direct Acylation

Reagents : Combine acetic acid with para-chlorophenol in the presence of a suitable catalyst.

-

- Stir the mixture under an inert atmosphere to prevent oxidation.

- Heat to elevated temperatures to promote acylation.

Isolation : After completion, cool the reaction mixture and extract the product using ethyl acetate.

After synthesis, it is crucial to confirm the structure and purity of this compound using various analytical techniques:

Analytical Techniques

- Nuclear Magnetic Resonance (NMR) : Used to confirm molecular structure and identify functional groups.

- Infrared Spectroscopy (IR) : Helps in identifying characteristic functional groups such as carbonyls and esters.

- Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information.

Spectroscopic Data Example

| Technique | Result |

|---|---|

| NMR | Signals corresponding to aromatic protons and ester functionalities observed at δ7-8 ppm |

| IR | Strong absorption bands at ~1730 cm⁻¹ indicating carbonyl stretch |

| MS | Molecular ion peak at m/z = 272 confirming molecular weight |

The preparation of this compound can be accomplished through various synthetic routes that involve careful control of reaction conditions and purification techniques. The choice of method may depend on factors such as availability of reagents, desired yield, and specific application requirements in pharmaceutical or agricultural chemistry contexts.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxy or chlorophenyl derivatives .

Scientific Research Applications

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a pharmacological agent in drug development.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on bacterial cell walls or interfere with inflammatory pathways in biological systems .

Comparison with Similar Compounds

Data Tables

Table 1. Physical and Structural Comparison

Key Research Findings

- Reactivity : The 2-oxoethyl group enhances electrophilicity, making it susceptible to nucleophilic attack in synthesis (e.g., ).

- Biological Activity : Chlorophenyl-containing esters exhibit anti-inflammatory or cytoprotective properties ().

- Synthetic Challenges: Steric hindrance from 4-methylphenoxy may reduce reaction yields compared to less bulky analogs (inferred from ).

Biological Activity

Acetic acid, (4-methylphenoxy)-, 2-(4-chlorophenyl)-2-oxoethyl ester, is a chemical compound that has garnered attention for its potential biological activities. This compound is a derivative of phenoxyacetic acid and is notable for its applications in agriculture as a herbicide and its pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C16H16ClO3

- Molecular Weight : 304.75 g/mol

- Functional Groups : Ester, phenoxy, chlorophenyl

Antimicrobial Properties

Research indicates that compounds similar to acetic acid, (4-methylphenoxy)-, exhibit significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains. For instance, studies have demonstrated that phenoxyacetic acid derivatives can effectively combat pathogens responsible for plant diseases and human infections.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been observed to halt the progression of the cell cycle in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

Case Study Example

A study conducted on human colon carcinoma cells revealed that derivatives of phenoxyacetic acid exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhance anticancer activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Doxorubicin | HCT-15 | 1.5 | DNA intercalation |

| Phenoxy Derivative | HCT-15 | 0.8 | ROS induction |

Anti-inflammatory Effects

Acetic acid esters have been linked to anti-inflammatory effects. They modulate inflammatory pathways and reduce cytokine production in various models of inflammation. This property makes them potential candidates for treating inflammatory diseases.

Pharmacokinetics and Bioavailability

The pharmacokinetics of acetic acid, (4-methylphenoxy)-, suggests favorable absorption characteristics when administered orally. Studies indicate that:

- Absorption : Rapid absorption in the gastrointestinal tract.

- Metabolism : Primarily metabolized in the liver with a half-life conducive to therapeutic use.

- Excretion : Mainly excreted via urine as metabolites.

Applications in Agriculture

Due to its herbicidal properties, this compound is utilized in agricultural formulations to control unwanted vegetation. Its effectiveness against specific weed species has made it a valuable tool for enhancing crop yield.

Herbicidal Efficacy Data

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 90 |

| Setaria viridis | 100 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.